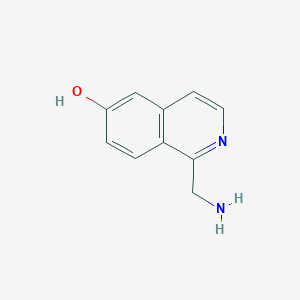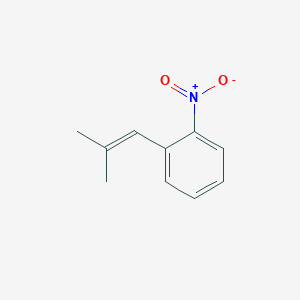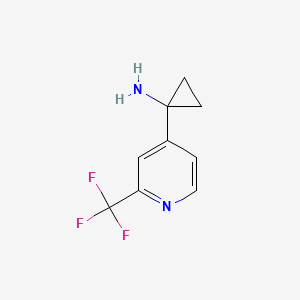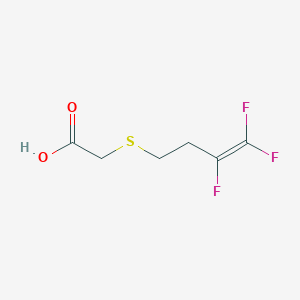
4-(3-Methylstyryl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylstyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a 3-methylstyryl group attached to an N,N-diphenylaniline core
Méthodes De Préparation
The synthesis of 4-(3-Methylstyryl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and N,N-diphenylaniline.
Synthetic Route: The key step in the synthesis is the formation of the styryl group through a condensation reaction between 3-methylbenzaldehyde and N,N-diphenylaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
4-(3-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Coupling Reactions: The styryl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Applications De Recherche Scientifique
4-(3-Methylstyryl)-N,N-diphenylaniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Materials Science: It is employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photophysics: It is studied for its photophysical properties, such as fluorescence and phosphorescence, which are important for applications in imaging and sensing.
Mécanisme D'action
The mechanism of action of 4-(3-Methylstyryl)-N,N-diphenylaniline depends on its specific application. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
4-(3-Methylstyryl)-N,N-diphenylaniline can be compared with other styryl-substituted aromatic amines, such as:
4-Styryl-N,N-diphenylaniline: Lacks the methyl group on the styryl moiety, which may affect its electronic properties and reactivity.
4-(4-Methylstyryl)-N,N-diphenylaniline: Has the methyl group in a different position, leading to variations in steric and electronic effects.
4-(3-Methoxystyryl)-N,N-diphenylaniline: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C27H23N |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[(E)-2-(3-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-9-8-10-24(21-22)16-15-23-17-19-27(20-18-23)28(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-21H,1H3/b16-15+ |
Clé InChI |
CPAYHFSCOCODTA-FOCLMDBBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)







